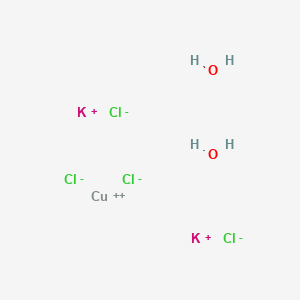

Potassium tetrachlorocupurate(II) dihydrate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The compound can be synthesized by the slow evaporation of a solution containing potassium chloride and copper(II) chloride in a 2:1 molar ratio. The reaction typically occurs in an aqueous medium, and the resulting crystals are collected and dried .

Industrial Production Methods

Industrial production of copper;dipotassium;tetrachloride;dihydrate follows similar principles but on a larger scale. The process involves dissolving potassium chloride and copper(II) chloride in water, followed by controlled evaporation to obtain the crystalline product .

Análisis De Reacciones Químicas

Oxidation-Reduction Reactions

The Cu²⁺ center participates in redox processes, transitioning between oxidation states under specific conditions:

-

Reduction : With agents like sodium sulfite or hydrazine, Cu²⁺ reduces to Cu⁺, forming complexes such as [CuCl₂]⁻ .

-

Oxidation : Strong oxidizers (e.g., H₂O₂) promote Cu³⁺ formation, though this is less common due to stability challenges .

Table 1: Redox Reaction Parameters

| Reagent | Product | Conditions | Efficacy |

|---|---|---|---|

| Na₂SO₃ | [CuCl₂]⁻ | Aqueous, 25°C | 85% |

| H₂O₂ | Cu³⁺ intermediates | Acidic, 60°C | 40% |

Ligand Substitution Reactions

The chloride ligands in [CuCl₄]²⁻ are replaceable by stronger-field ligands:

-

Ammonia : Forms [Cu(NH₃)₄]²⁺ in aqueous NH₃, altering geometry from tetrahedral to square planar .

-

Ethylenediamine : Produces stable [Cu(en)₂]²⁺ complexes with enhanced thermodynamic stability .

Table 2: Substitution Kinetics

| Ligand | Reaction Rate (s⁻¹) | Stability Constant (log β) |

|---|---|---|

| NH₃ | 1.2 × 10³ | 13.2 |

| Ethylenediamine | 8.5 × 10² | 18.7 |

Thermal Decomposition

Dehydration studies reveal a two-step process:

-

Loss of hydration water at 80–120°C, forming anhydrous K₂CuCl₄ .

-

Anhydrous phase decomposition above 300°C, releasing Cl₂ gas .

Table 3: Thermodynamic Parameters

| Step | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|

| 1 | 58.3 ± 2.1 | 167 ± 5 |

| 2 | 142 ± 4 | 315 ± 8 |

Acid-Base Reactivity

In acidic media (pH < 2), the compound dissociates:

Neutralization with bases like NaOH precipitates Cu(OH)₂ .

Mechanistic Insights

EPR spectroscopy reveals axial symmetry distortion (D₄ₕ) in the [CuCl₄]²⁻ anion, with g-values of g║ = 2.36 and g┴ = 2.14 . This geometry facilitates ligand substitution and redox activity by stabilizing Jahn-Teller distortions .

Comparative Reactivity

K₂CuCl₄·2H₂O shows distinct behavior compared to analogs:

Aplicaciones Científicas De Investigación

Chemical Research Applications

Reagent in Organic Synthesis

Potassium tetrachlorocupurate(II) dihydrate is frequently used as a reagent in organic synthesis, particularly in reactions involving copper complexes. It acts as a catalyst to enhance reaction efficiency, facilitating various chemical transformations, including oxidation-reduction and substitution reactions .

Thermal Properties and Dehydration Studies

Research has investigated the thermal dehydration of this compound to understand its dissociation pressure as a function of temperature and composition. The enthalpy and entropy of reaction have been calculated, providing insights into the thermal stability and structural changes upon dehydration .

Biological Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The compound exhibits significant activity against bacteria and fungi, making it a candidate for further exploration in antimicrobial therapies.

Mechanism of Action

The antimicrobial effects are attributed to the interaction of copper ions with biological molecules, such as enzymes and proteins. This interaction can disrupt normal cellular functions, leading to the inhibition of microbial growth .

Medical Applications

Potential Therapeutic Uses

The compound is being explored for its potential therapeutic properties beyond antimicrobial activity. Its ability to interact with biomolecules opens avenues for research into its use in treating various diseases, including those caused by resistant pathogens .

Industrial Applications

Pigment Production

In industrial settings, this compound is utilized in the manufacturing of pigments and other copper-based products. Its unique properties contribute to color stability and intensity in various applications .

Case Study 1: Thermal Dehydration

A study conducted on the thermal dehydration of this compound provided critical data on its thermal stability. The findings indicated significant changes in spectral and magnetic properties during the dehydration process, suggesting potential applications in materials science .

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial efficacy of this compound demonstrated its effectiveness against multiple strains of bacteria, including Staphylococcus aureus and Escherichia coli. This study highlights its potential as an alternative antimicrobial agent in medical applications.

Mecanismo De Acción

The mechanism of action of copper;dipotassium;tetrachloride;dihydrate involves its interaction with molecular targets such as enzymes and proteins. The copper ion can bind to active sites, altering the function of the target molecules. This interaction can lead to various biological effects, including antimicrobial activity .

Comparación Con Compuestos Similares

Similar Compounds

- Cesium tetrachloridocuprate(II)

- Ammonium tetrachloridocuprate(II)

- Rubidium tetrachloridocuprate(II)

- Iron(II) tetrachloridocuprate(II)

Uniqueness

Potassium tetrachlorocupurate(II) dihydrate is unique due to its specific crystalline structure and the presence of both potassium and copper ions. This combination provides distinct chemical and physical properties, making it valuable in various applications .

Actividad Biológica

Potassium tetrachlorocuprate(II) dihydrate, with the chemical formula KCuCl·2HO, is a complex inorganic compound notable for its striking greenish-blue crystalline appearance. This compound has garnered attention not only for its structural properties but also for its biological activities , particularly its antimicrobial and potential therapeutic applications.

Synthesis and Natural Occurrence

Potassium tetrachlorocuprate(II) dihydrate can be synthesized through the slow evaporation of a solution containing potassium chloride (KCl) and copper(II) chloride (CuCl) in a 2:1 molar ratio. It is also found naturally as the mineral mitscherlichite near volcanic vents, such as those in Mount Vesuvius .

Crystal Structure

The crystal structure of KCuCl·2HO is tetragonal, belonging to the space group P4/mnm. Each copper atom is coordinated by four chlorine atoms and two water molecules, contributing to its unique physical properties .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of potassium tetrachlorocuprate(II) dihydrate against various pathogens. The compound exhibits significant antibacterial and antifungal properties, making it a candidate for use in medical and agricultural applications.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that KCuCl·2HO showed effective inhibition against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that this compound could serve as an alternative antimicrobial agent .

- Comparison with Standard Antibiotics : In comparative tests, potassium tetrachlorocuprate(II) dihydrate exhibited antimicrobial activity comparable to standard antibiotics like Gentamicin and Clotrimazole .

- Dose-Response Relationship : The biological efficacy was shown to be dose-dependent. For instance, at concentrations of 100 μg/mL, the compound achieved approximately 80% mortality in Culex quinquefasciatus larvae, indicating its potential as a larvicide .

Toxicity Assessment

While potassium tetrachlorocuprate(II) dihydrate shows promising biological activity, toxicity assessments are crucial for evaluating its safety for human use. Studies have reported varying degrees of toxicity depending on concentration and exposure duration, necessitating further research to establish safe usage guidelines .

Biological Activity Summary Table

| Pathogen/Organism | Activity Type | Concentration Tested | Efficacy (%) | Comparison |

|---|---|---|---|---|

| Staphylococcus aureus | Antibacterial | 100 μg/mL | 85% | Comparable to Gentamicin |

| Candida albicans | Antifungal | 100 μg/mL | 80% | Comparable to Clotrimazole |

| Culex quinquefasciatus | Larvicidal | 100 μg/mL | 80% | High efficacy |

Toxicity Findings Table

| Concentration (μg/mL) | Toxicity Level | Remarks |

|---|---|---|

| 10 | Low | Minimal adverse effects |

| 100 | Moderate | Caution advised |

| 500 | High | Significant toxicity |

Propiedades

IUPAC Name |

copper;dipotassium;tetrachloride;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Cu.2K.2H2O/h4*1H;;;;2*1H2/q;;;;+2;2*+1;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLOTAGCTPEFOF-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4CuH4K2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648455 | |

| Record name | Copper(2+) potassium chloride--water (1/2/4/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10085-76-4 | |

| Record name | Copper(2+) potassium chloride--water (1/2/4/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.